molecular formula C20H23N3O5S B7688405 N-(4-acetamidophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide

N-(4-acetamidophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide

Cat. No. B7688405
M. Wt: 417.5 g/mol
InChI Key: HMYDHEBVAYKHDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetamidophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, also known as APSPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. APSPA is a member of the sulfonamide family, which has been widely used in various fields including medicine and agriculture.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide involves its ability to inhibit the activity of certain enzymes involved in cancer cell proliferation and inflammation. Specifically, N-(4-acetamidophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs leads to the activation of tumor suppressor genes and the suppression of oncogenes, resulting in the inhibition of cancer cell proliferation. N-(4-acetamidophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(4-acetamidophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been found to have a number of biochemical and physiological effects in various cell types. Studies have shown that N-(4-acetamidophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide induces apoptosis, or programmed cell death, in cancer cells. Additionally, N-(4-acetamidophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for the growth and spread of cancer cells. N-(4-acetamidophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-acetamidophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide in lab experiments is its ability to selectively target cancer cells and inhibit their proliferation. This makes N-(4-acetamidophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide a promising candidate for the development of cancer therapeutics. However, one limitation of using N-(4-acetamidophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide in lab experiments is its complex synthesis process, which requires expertise in organic chemistry. Additionally, the potential side effects of N-(4-acetamidophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide on non-cancerous cells have not been extensively studied.

Future Directions

There are several future directions for research involving N-(4-acetamidophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide. One direction is the development of more efficient and cost-effective synthesis methods for N-(4-acetamidophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide. Another direction is the investigation of the potential side effects of N-(4-acetamidophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide on non-cancerous cells. Additionally, further research is needed to fully understand the mechanism of action of N-(4-acetamidophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide and its potential therapeutic applications in the treatment of cancer and inflammation. Finally, the development of N-(4-acetamidophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide derivatives with improved potency and selectivity is an area of active research.

Synthesis Methods

N-(4-acetamidophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide can be synthesized through a multi-step process involving the reaction of 4-acetamidophenol with 4-chlorophenylsulfonyl chloride, followed by the reaction of the resulting intermediate with 4-(pyrrolidin-1-yl)phenol. The final product is obtained through the reaction of the intermediate with acetic anhydride. The synthesis of N-(4-acetamidophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

N-(4-acetamidophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. Studies have shown that N-(4-acetamidophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide exhibits anti-proliferative activity against various cancer cell lines, including breast, lung, and colon cancer. N-(4-acetamidophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(4-acetamidophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-(4-acetamidophenyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S/c1-15(24)21-16-4-6-17(7-5-16)22-20(25)14-28-18-8-10-19(11-9-18)29(26,27)23-12-2-3-13-23/h4-11H,2-3,12-14H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMYDHEBVAYKHDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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